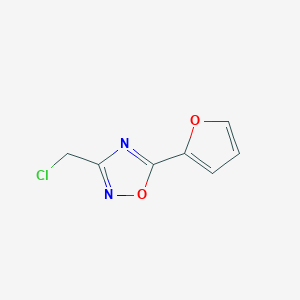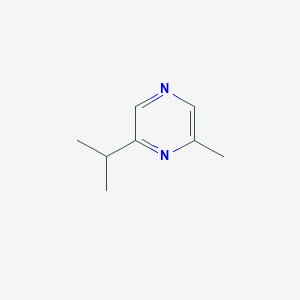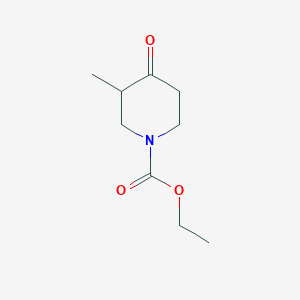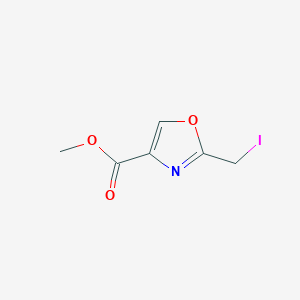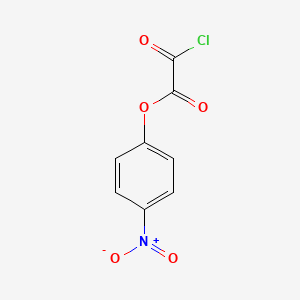
Chlorooxoacetic acid 4-nitrophenyl ester
Overview
Description
Chlorooxoacetic acid 4-nitrophenyl ester (CNP) is a synthetic compound that has been used in various scientific research applications, such as biochemical and physiological studies, due to its unique chemical structure. CNP is a nitrophenyl ester of chlorooxoacetic acid, which is a derivative of acetic acid. It is a white crystalline solid that is slightly soluble in water and is stable under normal conditions. CNP has been extensively studied and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chlorooxoacetic acid 4-nitrophenyl ester has been used in various scientific research applications, such as biochemical and physiological studies. It has been used to study the effects of nitroaromatic compounds on enzymes, proteins, and other cellular components. It has also been used to study the effects of nitroaromatic compounds on cell signaling pathways, gene expression, and gene regulation. Additionally, Chlorooxoacetic acid 4-nitrophenyl ester has been used to study the effects of nitroaromatic compounds on the immune system and the development of diseases.
Mechanism of Action
Chlorooxoacetic acid 4-nitrophenyl ester is thought to act by binding to the active site of enzymes, proteins, and other cellular components. This binding is thought to inhibit the activity of the enzyme or protein, which can then lead to changes in cell signaling pathways, gene expression, and gene regulation.
Biochemical and Physiological Effects
Chlorooxoacetic acid 4-nitrophenyl ester has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and other cellular components. It has also been found to inhibit the activity of cell signaling pathways, gene expression, and gene regulation. Additionally, Chlorooxoacetic acid 4-nitrophenyl ester has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
Chlorooxoacetic acid 4-nitrophenyl ester has several advantages for lab experiments. It is a stable compound under normal conditions and is easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, making it useful for studying the effects of nitroaromatic compounds on various cellular components. However, Chlorooxoacetic acid 4-nitrophenyl ester also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic and can be hazardous if not handled properly.
Future Directions
There are several potential future directions for research on Chlorooxoacetic acid 4-nitrophenyl ester. One potential direction is to further study the effects of Chlorooxoacetic acid 4-nitrophenyl ester on cell signaling pathways, gene expression, and gene regulation. Additionally, further research could be done on the anti-inflammatory, anti-oxidative, and anti-apoptotic effects of Chlorooxoacetic acid 4-nitrophenyl ester. Furthermore, further research could be done on the use of Chlorooxoacetic acid 4-nitrophenyl ester in drug development and delivery. Finally, further research could be done to develop new synthesis methods for Chlorooxoacetic acid 4-nitrophenyl ester.
properties
IUPAC Name |
(4-nitrophenyl) 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO5/c9-7(11)8(12)15-6-3-1-5(2-4-6)10(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIRQCCCSNMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560566 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78974-67-1 | |
| Record name | 4-Nitrophenyl chloro(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)
![4H-Pyrrolo[2,3-d]thiazole](/img/structure/B1627437.png)
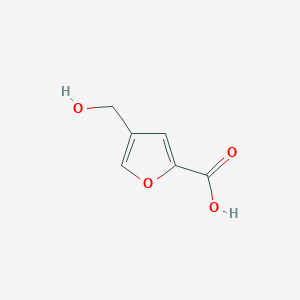


![Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1627444.png)
